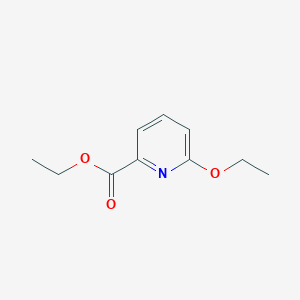
6-乙氧基吡啶-2-羧酸乙酯
描述
Ethyl 6-ethoxypyridine-2-carboxylate is a heterocyclic organic compound that has a pyridine ring and an ester group attached to it . It has a molecular weight of 195.22 .
Molecular Structure Analysis
The molecular structure of Ethyl 6-ethoxypyridine-2-carboxylate is represented by the Inchi Code:1S/C10H13NO3/c1-3-13-9-7-5-6-8 (11-9)10 (12)14-4-2/h5-7H,3-4H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . Physical And Chemical Properties Analysis
Ethyl 6-ethoxypyridine-2-carboxylate is a liquid at room temperature . It has a molecular weight of 195.22 .作用机制
实验室实验的优点和局限性
The use of Ethyl 6-ethoxypyridine-2-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored at room temperature. However, there are some limitations to its use. It is a lipophilic compound and can be difficult to dissolve in aqueous solutions. It can also be toxic at high concentrations.
未来方向
The use of Ethyl 6-ethoxypyridine-2-carboxylate in scientific research is likely to continue to expand in the future. It has already been used in the synthesis of a variety of biologically active compounds and in the study of enzyme kinetics. It is also likely to be used in the development of new pharmaceuticals, agricultural products, and specialty chemicals. Additionally, further research into the mechanisms of action of Ethyl 6-ethoxypyridine-2-carboxylate is likely to lead to a better understanding of its biochemical and physiological effects. Finally, further research into the synthesis and use of Ethyl 6-ethoxypyridine-2-carboxylate in laboratory experiments is likely to lead to improved methods of preparation and use.
科学研究应用
安全和危害
Ethyl 6-ethoxypyridine-2-carboxylate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
生化分析
Molecular Mechanism
The molecular mechanism of ethyl 6-ethoxypyridine-2-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific sites on enzymes and proteins, leading to conformational changes that either inhibit or activate their functions . For instance, its binding to ERK can inhibit its kinase activity, thereby reducing the phosphorylation of downstream targets. This inhibition can result in altered gene expression patterns, affecting various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 6-ethoxypyridine-2-carboxylate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that ethyl 6-ethoxypyridine-2-carboxylate remains stable under standard laboratory conditions, but its degradation products can accumulate over time, potentially leading to altered cellular responses . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of ethyl 6-ethoxypyridine-2-carboxylate vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced cell signaling and metabolism. At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.
Metabolic Pathways
Ethyl 6-ethoxypyridine-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These interactions can affect metabolic flux, leading to changes in the levels of specific metabolites. For example, its interaction with enzymes in the MAPK/ERK pathway can influence the production of key signaling molecules, thereby modulating cellular responses.
Transport and Distribution
The transport and distribution of ethyl 6-ethoxypyridine-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into the cytoplasm via specific transporters, where it can interact with target enzymes and proteins. Its distribution within tissues can also influence its overall bioavailability and efficacy.
Subcellular Localization
Ethyl 6-ethoxypyridine-2-carboxylate exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Its subcellular localization can also influence its interactions with other biomolecules, thereby modulating its overall effects on cellular function.
属性
IUPAC Name |
ethyl 6-ethoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-7-5-6-8(11-9)10(12)14-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWWVNHYUXVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693822 | |
| Record name | Ethyl 6-ethoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
890655-74-0 | |
| Record name | Ethyl 6-ethoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374538.png)


![3-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374542.png)
![4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1374543.png)
![2,4-Dimethyl-6-oxo-1-{[(propan-2-yl)carbamoyl]methyl}-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1374545.png)
![3-Azetidinyl 3-bromo[1,1'-biphenyl]-4-yl ether](/img/structure/B1374546.png)


![3-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374553.png)
![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)
![2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374555.png)
![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)
![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)